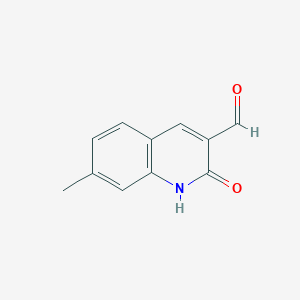

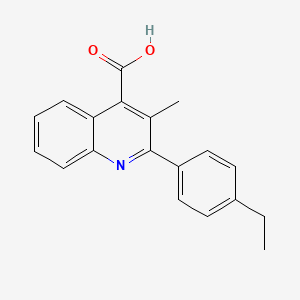

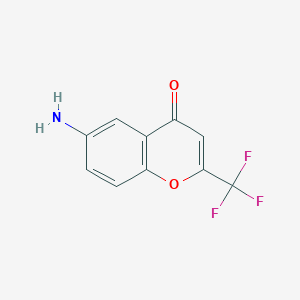

![molecular formula C19H19NO3 B1332532 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester CAS No. 6421-30-3](/img/structure/B1332532.png)

2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester

Description

The compound "2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester" is a chemical entity that has been the subject of various studies due to its potential applications in the field of organic chemistry and pharmacology. It is structurally related to other compounds that have been investigated for their utility in synthesizing enantiomerically pure derivatives and for their biological activities, such as chemopreventive properties against cancer .

Synthesis Analysis

The synthesis of related compounds has been achieved through different methods. For instance, ethyl 2,4-dioxo-4-phenylbutyrate, a versatile intermediate, has been used to prepare enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Similarly, stereoisomeric o-methoxy-substituted 2,3-diphenyl propenoic acids and their methyl esters have been synthesized, with the E isomers being prepared by a modified Perkin condensation and the Z isomers obtained through reactions involving coumarin derivatives, KOH, and CH3I in DMSO .

Molecular Structure Analysis

The molecular structure of a closely related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The crystal structure is stabilized by intramolecular and intermolecular interactions, including N-H⋯O and O-H⋯O hydrogen bonds, as well as carbonyl⋯carbonyl and C-H⋯C contacts. The methoxy group plays a significant role in the stabilization of the molecule through intermolecular C-H⋯O interactions .

Chemical Reactions Analysis

The compound's reactivity and the types of chemical reactions it can undergo have not been explicitly detailed in the provided papers. However, the synthesis methods mentioned for related compounds suggest that Michael addition reactions, alcoholysis, and condensation reactions are relevant for the synthesis of similar ester derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have not been directly reported. However, the related compound's properties have been inferred through experimental and theoretical vibrational spectroscopy, as well as UV-Vis spectra. Theoretical calculations, including time-dependent DFT, indicate that ligand-to-ligand charge transfer contributes to the compound's absorbance properties. The overall lattice energies suggest that methoxy substitution enhances the stability of the compound compared to its parent molecule .

Scientific Research Applications

Cancer Chemoprevention

- 2-Propenoic acid derivatives, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ethyl ester, have demonstrated potential in cancer chemoprevention. These compounds, derived from the plant Acronychia baueri Schott, show effects related to the prevention of colon and tongue cancers in rats through dietary feeding. Their broader implications in cancer growth and development make them candidates for chemopreventive drugs for various types of cancer (Curini et al., 2006).

Synthesis and Reactions in Organic Chemistry

- The compound has been involved in various synthetic and reaction processes in organic chemistry. For instance, it plays a role in the synthesis of compounds like 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methods (Pimenova et al., 2003).

Applications in Polymer and Material Science

- Derivatives of 2-Propenoic acid have been utilized in polymer and material science, such as in the development of polymer solar cells. For instance, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester has been successfully applied as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the compound's versatility in advanced material applications (Lv et al., 2014).

Renewable Building Block in Material Synthesis

- Phloretic acid, a derivative of 2-Propenoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in the field of sustainable and green chemistry, providing an alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).

Role in Pharmacology and Drug Development

- Although explicitly excluding information on drug use and dosage, it is worth noting that derivatives of 2-Propenoic acid play a role in pharmacology, particularly in the development of new compounds with potential medicinal applications. For example, bromophenol derivatives from the red alga Rhodomela confervoides, including derivatives of 2-Propenoic acid, have been studied for their potential pharmacological properties (Zhao et al., 2004).

properties

IUPAC Name |

ethyl (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-23-19(21)13-8-15-4-9-17(10-5-15)20-14-16-6-11-18(22-2)12-7-16/h4-14H,3H2,1-2H3/b13-8+,20-14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNNRRPDXZWUAE-KGCZTCBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064349 | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

CAS RN |

6421-30-3 | |

| Record name | 2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-[(p-methoxybenzylidene)amino]cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

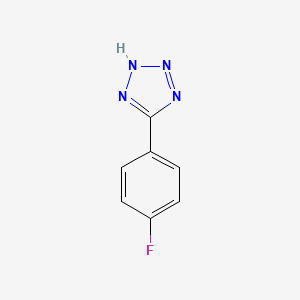

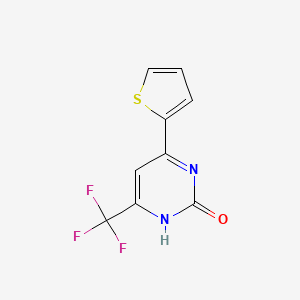

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

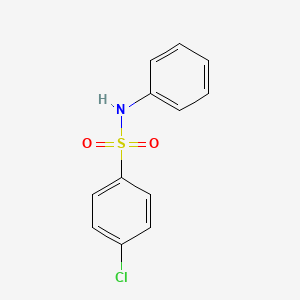

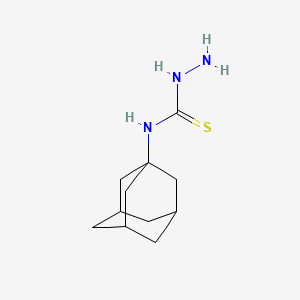

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

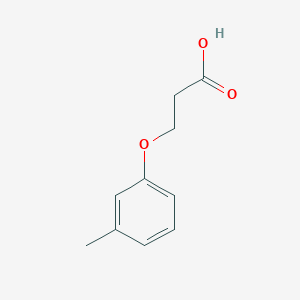

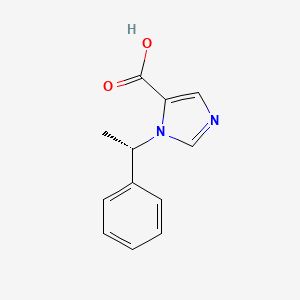

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)